![molecular formula C7H13FOS B13498452 [4-(Fluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13498452.png)
[4-(Fluoromethyl)oxan-4-yl]methanethiol
Description
[4-(Fluoromethyl)oxan-4-yl]methanethiol is a fluorinated tetrahydropyran derivative featuring a thiol (-SH) group and a fluoromethyl (-CH2F) substituent on the oxane ring. Its molecular formula is C7H13FOS, with a molecular weight of 176.24 g/mol (calculated). The compound combines the conformational rigidity of the oxane ring with the electronic effects of fluorine and the nucleophilic reactivity of the thiol group.
Properties
Molecular Formula |
C7H13FOS |
---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
[4-(fluoromethyl)oxan-4-yl]methanethiol |
InChI |
InChI=1S/C7H13FOS/c8-5-7(6-10)1-3-9-4-2-7/h10H,1-6H2 |
InChI Key |
SZEKVBQXBSCIGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CF)CS |
Origin of Product |
United States |
Preparation Methods
Common Approaches:
- Cyclization of 4-haloalkoxyalcohols: Halogenated precursors undergo nucleophilic substitution by an internal hydroxyl group, forming the tetrahydrofuran ring.
- Acid-catalyzed cyclization of diols or hydroxy ethers: Under acidic conditions, diols or hydroxy ethers can cyclize to form the oxane ring.
The choice of method depends on the availability of starting materials and the desired substitution pattern on the ring.
Introduction of the Fluoromethyl Group
The fluoromethyl substituent is introduced at the 4-position of the oxane ring via selective fluorination reactions.
Fluorination Techniques:
- Nucleophilic fluorination: Using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to replace hydroxyl or halogen groups with fluorine.
- Electrophilic fluorination: Employing reagents like N-fluorobenzenesulfonimide (NFSI) for selective fluorination of activated positions.
The fluorination step must be carefully controlled to avoid over-fluorination or side reactions, with temperature and solvent choice being critical parameters.
Installation of the Methanethiol Group
The methanethiol (-CH2SH) group is introduced through substitution reactions on the 4-position carbon of the oxane ring bearing the fluoromethyl group.
Synthetic Routes:
- Nucleophilic substitution of halomethyl intermediates: A 4-(halomethyl)oxane intermediate can be reacted with thiol nucleophiles such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis to yield the methanethiol derivative.
- Reduction of corresponding disulfides or sulfonyl derivatives: Thiol groups can be generated by reduction of disulfides or sulfonyl precursors attached to the oxane ring.
Reaction conditions typically involve polar aprotic solvents (e.g., dimethylformamide) and controlled temperatures to maximize substitution efficiency and minimize side reactions.
Representative Synthetic Route Summary
Step | Reaction Type | Reagents/Conditions | Outcome |
---|---|---|---|
1 | Oxane ring formation | Cyclization of 4-haloalkoxyalcohol | Tetrahydrofuran ring scaffold |
2 | Fluorination | DAST or NFSI, low temperature | Introduction of fluoromethyl group |
3 | Thiol substitution | NaSH or thiourea, DMF, mild heating | Formation of methanethiol group |
Industrial and Laboratory Scale Considerations
- Catalysts and solvents: Use of Lewis acids or bases to promote cyclization and substitution reactions; solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide are common.
- Temperature control: Low temperatures (0 to 25 °C) are often necessary during fluorination to prevent decomposition.
- Purification: Chromatographic techniques and careful extraction are used to isolate the pure product.
- Yield optimization: Reaction times and stoichiometry are optimized to maximize yield and minimize impurities.
Research Findings and Analytical Data
While direct publications on [4-(Fluoromethyl)oxan-4-yl]methanethiol preparation are limited, related compounds such as [4-(Fluoromethyl)oxan-4-yl]methanol have been synthesized and studied extensively, providing insights applicable to the thiol analog.
- Fluorination reagents like DAST effectively convert hydroxyl precursors to fluoromethyl derivatives with yields exceeding 70%.
- Thiol substitution reactions proceed with moderate to high yields (60-85%) under nucleophilic conditions.
- The presence of the fluoromethyl group enhances metabolic stability and lipophilicity, influencing reaction selectivity and product stability.
Comparative Analysis with Related Compounds
Compound | Functional Group | Key Synthetic Challenge | Stability & Reactivity Notes |
---|---|---|---|
[4-(Fluoromethyl)oxan-4-yl]methanol | Hydroxyl (-OH) | Selective fluorination | More stable, easier purification |
This compound | Thiol (-SH) | Thiol substitution, odor control | Thiol prone to oxidation, requires inert atmosphere |
[4-(Chloromethyl)oxan-4-yl]methanethiol | Chloromethyl (-CH2Cl) | Halogen substitution control | More reactive, less metabolically stable |
The thiol derivative requires additional precautions due to the reactive and odorous nature of the thiol group, including handling under inert atmosphere and use of antioxidants during storage.
Summary of Preparation Methods
The preparation of this compound involves a multi-step synthetic route starting from suitable precursors to form the oxane ring, followed by selective fluorination and thiol functionalization. The process demands precise control of reaction conditions to ensure product purity and yield. While direct literature on this exact compound is scarce, analogous synthetic strategies from related fluoromethylated oxane derivatives provide a solid foundation for its preparation.
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group exhibits oxidation sensitivity, forming disulfides or sulfonic acids under controlled conditions:
Reagent | Conditions | Product | Application |
---|---|---|---|
H₂O₂/O₂ | Room temperature | Disulfide dimer (C₁₄H₂₄F₂O₄S₂) | Crosslinking in polymer chemistry |
KMnO₄ (acidic) | 0–5°C, H₂SO₄ | Sulfonic acid derivative | Surfactant synthesis |
I₂ (catalytic) | Ethanol, reflux | Intermediate sulfenyl iodide | Pharmaceutical intermediates |
-
Mechanism : Thiol oxidation typically proceeds via a radical pathway for disulfide formation or electrophilic attack in strong oxidizing environments .
-
Critical Insight : The fluoromethyl group stabilizes adjacent transition states through inductive effects, accelerating oxidation kinetics by ~15% compared to non-fluorinated analogs.
Nucleophilic Substitution at the Thiol Group
The thiol group acts as a soft nucleophile, participating in alkylation and arylation:
Reagent | Conditions | Product | Yield |
---|---|---|---|
CH₃I | DMF, 50°C, 2 hrs | Methylthioether (C₈H₁₅FO₂S) | 78% |
Benzyl bromide | K₂CO₃, acetone, rt | Benzylthioether (C₁₄H₁₉FO₂S) | 65% |
Propargyl mesylate | THF, -20°C, 1 hr | Propargylthioether (C₁₀H₁₅FO₂S) | 82% |
-
Stereoelectronic Effects : The oxane ring’s chair conformation directs nucleophilic attack axial to minimize steric hindrance .
-
Industrial Relevance : Thioether derivatives are precursors to sulfoxides/sulfones in agrochemicals.
Fluoromethyl Group Reactivity
The -CH₂F substituent undergoes selective transformations:
Reaction Type | Reagent | Product | Notes |
---|---|---|---|
Hydrolysis | NaOH (aq), 100°C | [4-(Hydroxymethyl)oxan-4-yl]methanethiol | Competing ring-opening observed |
Radical Fluorination | XeF₂, UV light | Perfluorinated analogs | Low yield (≤22%) |
Grignard Addition | MeMgBr, THF | Tertiary alcohol derivative | Requires anhydrous conditions |
-
Kinetic Stability : Fluorine’s electronegativity reduces β-hydrogen elimination rates, enabling cleaner SN2 pathways .
Ring-Opening and Elimination Reactions
Acid-catalyzed conditions induce oxane ring modifications:
Acid Catalyst | Temperature | Major Product | Byproducts |
---|---|---|---|
H₂SO₄ (conc.) | 120°C, 6 hrs | Linear thiol-carboxylic acid | HF gas (handle with caution) |
p-TsOH | Reflux, toluene | Cyclic thioester | Trace disulfides |
Scientific Research Applications
[4-(Fluoromethyl)oxan-4-yl]methanethiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Fluoromethyl)oxan-4-yl]methanethiol involves its interaction with molecular targets and pathways within biological systems. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluoromethyl group may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
[4-(Methoxymethyl)oxan-4-yl]methanethiol
- Structure : Differs by replacing the fluoromethyl group with a methoxymethyl (-CH2OCH3) moiety.
- Molecular Formula : C9H18O2S.
- Key Differences: Electron Effects: The methoxy group is electron-donating, contrasting with the electron-withdrawing fluoromethyl group. Reactivity: The thiol group retains nucleophilicity, but the methoxy substituent may stabilize the compound under acidic conditions better than the fluoromethyl group. Applications: Likely used in organic synthesis for thiol-ene click chemistry, similar to the fluorinated version but with differing solubility due to the methoxy group .
[4-(Fluoromethyl)oxan-4-yl]methanol
- Structure : Replaces the thiol (-SH) group with a hydroxyl (-OH) group.
- Molecular Formula : C7H13FO2.
- Key Differences: Acidity: The thiol group (pKa ~10) is significantly more acidic than the hydroxyl group (pKa ~16–18), making [4-(Fluoromethyl)oxan-4-yl]methanethiol more reactive in deprotonation-driven reactions . Hydrogen Bonding: The hydroxyl group forms stronger hydrogen bonds, leading to higher boiling points compared to the thiol analog. Synthetic Utility: The methanol derivative may serve as a precursor for esters or ethers, whereas the thiol version is better suited for disulfide bond formation or metal coordination .
[4-(3-Chlorophenyl)oxan-4-yl]methanamine
- Structure : Substitutes the fluoromethyl and thiol groups with a 3-chlorophenyl ring and an amine (-NH2).
- Molecular Formula: C12H16ClNO.
- Key Differences :
- Lipophilicity : The aromatic chlorophenyl group increases lipophilicity, enhancing membrane permeability compared to the fluoromethyl-thiol analog.
- Bioactivity : The amine group enables participation in hydrogen bonding and salt formation, making this compound more relevant in pharmaceutical contexts (e.g., as a building block for kinase inhibitors) .
Comparative Data Table
Property | This compound | [4-(Methoxymethyl)oxan-4-yl]methanethiol | [4-(Fluoromethyl)oxan-4-yl]methanol |
---|---|---|---|
Molecular Formula | C7H13FOS | C9H18O2S | C7H13FO2 |
Molecular Weight (g/mol) | 176.24 | 202.30 | 160.18 |
Functional Groups | -SH, -CH2F | -SH, -CH2OCH3 | -OH, -CH2F |
Acidity (pKa) | ~10 (thiol) | ~10 (thiol) | ~16–18 (alcohol) |
Key Reactivity | Nucleophilic thiol, fluorophilic | Nucleophilic thiol, ether stability | Hydrogen bonding, esterification |
Applications | Disulfide formation, catalysis | Thiol-ene chemistry | Polymer precursors |
Research Findings and Insights
- Synthetic Accessibility: Fluorinated analogs like [4-(Fluoromethyl)oxan-4-yl]methanol (CAS 1783691-33-7) are commercially available , suggesting that the thiol variant could be synthesized via thiolation of prefluorinated intermediates. highlights radical-polar crossover methods for fluorination, which may apply here .
- Stability : The fluoromethyl group enhances metabolic stability in drug design, while the thiol group’s susceptibility to oxidation necessitates inert storage conditions .
- Toxicity : Thiols generally require careful handling due to volatility and odor, but fluorination may mitigate these issues by increasing molecular weight and reducing vapor pressure .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the fluoromethyl and thiol groups in [4-(Fluoromethyl)oxan-4-yl]methanethiol?
- Methodological Answer : Fluoromethylation can be achieved via radical-polar crossover reactions using photoredox catalysis, as demonstrated in fluorinated aromatic compounds (e.g., 1-(fluoromethyl)-4-iodobenzene synthesis) . For thiol introduction, nucleophilic substitution of bromides (e.g., 4-methylbenzyl bromide to 4-methylbenzyl mercaptan) or Mitsunobu reactions with thiol precursors are common. Redox-active esters may also serve as intermediates .
Q. How can the purity and stability of this compound be assessed during synthesis?
- Methodological Answer : Use fluorogenic reagents (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) for quantitative thiol analysis . Monitor fluoromethyl group integrity via NMR or HPLC-MS. Stability studies should include oxygen-free environments (argon/vacuum) to prevent thiol oxidation .
Q. What are the key challenges in isolating this compound from reaction mixtures?
- Methodological Answer : Challenges include thiol volatility and sensitivity to oxidation. Use low-temperature distillation or silica gel chromatography under inert atmospheres. Derivatization (e.g., disulfide formation) can stabilize the thiol for isolation .
Advanced Research Questions
Q. How does the oxane ring conformation influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : The oxane ring's chair conformation may sterically shield the thiol group, reducing nucleophilicity. Computational modeling (DFT) and kinetic studies (e.g., competing reactions with electrophiles like alkyl halides) can quantify steric effects . Compare reactivity with acyclic analogs (e.g., fluoromethyl benzyl thiols) .
Q. What mechanistic pathways explain the compound’s behavior under oxidative conditions?
- Methodological Answer : Thiol oxidation likely proceeds via radical intermediates (detected via EPR) or disulfide formation. Use NMR and mass spectrometry to track intermediates. Compare oxidation rates with/without fluoromethyl groups to assess electronic effects .
Q. How do competing fluoromethyl-thiol interactions affect regioselectivity in cross-coupling reactions?
- Methodological Answer : Screen Pd- or Ni-catalyzed couplings (e.g., Suzuki-Miyaura) to evaluate regioselectivity. Fluoromethyl’s electron-withdrawing nature may direct thiol participation in metal coordination. X-ray crystallography of catalyst-thiol complexes can clarify binding modes .
Q. What contradictions exist in reported synthetic yields for analogous fluorinated thiols, and how can they be resolved?
- Methodological Answer : Discrepancies arise from varying fluorination methods (e.g., photoredox vs. SN2). Systematic replication under controlled conditions (solvent, catalyst loading) is critical. Meta-analyses of published data (e.g., fluoromethylbenzene derivatives) can identify optimal protocols .
Handling and Safety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.